N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide
Description
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide (CAS: N/A; referenced in ) is an acrylamide derivative characterized by:
- Arylacrylamide backbone: A propenamide chain linking two aromatic groups.
- Substituents:
- N-terminal: 2,4-Difluorophenyl group, which enhances lipophilicity and metabolic stability due to fluorine's electron-withdrawing effects.
- C-terminal: 4-Isobutylphenyl group, contributing to hydrophobic interactions and steric bulk.
This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-18-9-8-16(20)12-17(18)21/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTKYLDMUUPLSX-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-(4-Isobutylphenyl)acrylic Acid with 2,4-Difluoroaniline
The most direct method involves reacting 3-(4-isobutylphenyl)acrylic acid (I) with 2,4-difluoroaniline (II) under dehydrating conditions. A 2025 patent describes using trimethylsilyl chloride (TMSC1) as an activating agent with tetramethylethylenediamine (TMEDA) in diglyme solvent at 125°C. The silylating agent converts the carboxylic acid into a reactive trimethylsilyl ester, which undergoes nucleophilic attack by the amine to form the acrylamide bond. This method achieves 81% yield after 3 hours, with purification via sequential n-heptane/water extraction removing unreacted starting materials.
Reaction Conditions
| Reactant | Equivalents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-(4-Isobutylphenyl)acrylic acid | 1.0 | Diglyme | 125°C | 3 h | 81% |
| 2,4-Difluoroaniline | 1.2 | ||||
| TMSC1 | 1.5 |
Halogenation-Amination Sequential Approach
An alternative route employs 3-(4-isobutylphenyl)acryloyl chloride (III) as the acylating agent. Bromination of acrylic acid precursor using bromine in chloroform at −10°C yields 2,3-dibromo-3-(4-isobutylphenyl)propanamide (IV), which undergoes dehydrohalogenation with potassium tert-butoxide to regenerate the acrylamide structure. Subsequent amination with 2,4-difluoroaniline in isopropyl alcohol at 75–80°C for 25 hours provides the target compound in 68% yield. This method is advantageous for controlling stereochemistry but requires careful handling of hazardous bromine.
Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation to accelerate the reaction. A 2024 study demonstrated that combining 3-(4-isobutylphenyl)acrylic acid, 2,4-difluoroaniline, and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) under microwave conditions (150°C, 300 W) reduces reaction time to 20 minutes with 76% yield. The microwave method eliminates solvent evaporation steps but necessitates specialized equipment.
Reaction Optimization and Byproduct Mitigation
Solvent Effects on Reaction Kinetics
Diglyme outperforms polar aprotic solvents like DMF or acetonitrile due to its high boiling point (162°C) and ability to stabilize silylated intermediates. Comparative trials showed diglyme-mediated reactions proceed 2.3× faster than DMF-based systems.
Activating Agent Screening
Trimethylsilyl chloride (TMSC1) proved superior to other silylating agents:
| Activating Agent | Relative Rate (k) | Yield (%) |
|---|---|---|
| TMSC1 | 1.00 | 81 |
| TMSOTf | 0.92 | 78 |
| TMSBr | 0.85 | 72 |
The chloride’s moderate Lewis acidity optimally activates the carboxylic acid without promoting side reactions like Hoffman degradation.
Byproduct Formation Pathways
Primary impurities include:
- N-(2,4-Difluorophenyl)-3-(4-isobutylphenyl)propionamide : Resulting from Michael addition of the amine to the acrylamide’s β-position (3–7% yield).
- Bis-acrylamide dimers : Formed via radical polymerization under oxygen-free conditions (<2% yield).
Adding 0.1 equiv hydroquinone suppresses dimerization, while maintaining reaction temperatures below 130°C limits Michael adduct formation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.25–7.15 (m, 4H, ArH), 6.95–6.82 (m, 2H, ArF), 6.35 (d, J = 15.6 Hz, 1H, CH=CHCO), 2.55 (d, J = 7.1 Hz, 2H, CH₂CH(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂), 0.92 (d, J = 6.6 Hz, 6H, CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₉F₂NO: 315.1434, found 315.1431.
Purity Assessment
Industrial batches are analyzed via reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min). Typical chromatograms show ≥95% main peak with retention time 8.2 minutes, alongside <1.5% Michael adduct (RT 6.7 min) and <0.5% dimer (RT 10.1 min).
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 2,4-Difluoroaniline | 420 | 58% |
| TMSC1 | 310 | 22% |
| Diglyme | 85 | 12% |
Optimizing amine recovery via distillation reduces raw material costs by 19%.
Waste Stream Management
The process generates 8.2 kg waste/kg product, primarily comprising diglyme/water azeotropes and spent silylating agents. Implementing a closed-loop solvent recovery system decreases waste disposal costs by 34%.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
- N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, which are essential for developing new pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Polymer Chemistry
- In polymer chemistry, this compound is employed in the formulation of specialty polymers. These polymers can exhibit improved flexibility and thermal stability, making them suitable for high-performance applications in various industries.
Biological Applications
Biochemical Probes
- The compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes or receptors can help elucidate biological pathways and mechanisms of action, providing insights into cellular processes.
Therapeutic Potential
- Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating conditions associated with inflammation and pain.
Medical Applications
Drug Development
- The compound's structural characteristics make it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents aimed at treating various diseases.
Industrial Applications
Advanced Materials
- This compound is utilized in the development of advanced materials. Its incorporation into material formulations enhances properties such as durability and resistance to environmental factors, making it valuable in manufacturing processes.
Case Study 1: Synthesis of Complex Molecules
In a study published in MDPI, researchers demonstrated the use of this compound as a precursor for synthesizing novel compounds with potential pharmaceutical applications. The synthesis involved modifying the acrylamide structure to enhance its reactivity and biological activity .
Case Study 2: Enzyme Interaction Studies
A research team explored the interactions of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its potential as a therapeutic agent .
Case Study 3: Polymer Formulation
In industrial applications, researchers investigated the incorporation of this compound into polymer matrices. The results showed significant improvements in mechanical properties and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 51582-47-9)
- Structure : Differs in the N-terminal substituent (4-trifluoromethoxyphenyl vs. 2,4-difluorophenyl).
- Key Features :
- Comparison :
- Lipophilicity : Higher logP due to the trifluoromethoxy group.
- Bioactivity : Likely distinct from the target compound due to altered electronic properties.
Structural Analog 2: N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide
- Structure : Retains the 2,4-difluorophenyl group but replaces the isobutylphenyl with a pyrazole ring.
- Applications: Explored in agrochemicals for pest resistance ().
- Comparison :
- Solubility : Lower aqueous solubility due to the hydrophobic pyrazole.
- Bioactivity : Likely targets insect enzymes or receptors, unlike the target compound’s undefined mechanism.
Structural Analog 3: (E)-3-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)-N-(2-morpholinoethyl)acrylamide
- Structure: Complex quinoline-pyridine core with a morpholinoethyl group.
- Applications: Anticancer research ().
- Comparison :
- Molecular Weight : Significantly higher (~600 Da vs. ~350 Da for the target compound).
- Pharmacokinetics : Likely poorer blood-brain barrier penetration due to size and polarity.
Structural Analog 4: (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Structure : Substitutes 2,4-difluorophenyl with 3-chloro-4-fluorophenyl and adds methoxy groups.
- Key Features: Methoxy groups increase polarity and hydrogen-bonding capacity. Applications: Potential anticancer or antimicrobial activity ().
- Comparison :
- Electron Effects : Chlorine’s inductive effect may enhance electrophilicity.
- Bioactivity : Trimethoxy groups could target tubulin or DNA topoisomerases.
Structural Analog 5: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide
- Structure: Incorporates a cyano group and sulfonamide moiety.
- Key Features :
- Comparison: Polarity: Higher due to sulfonamide and cyano groups. Mechanism: Likely distinct (enzyme inhibition vs. undefined for the target compound).
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Fluorine vs. Chlorine/Methoxy : Fluorine in the target compound improves metabolic stability, while chlorine or methoxy groups in analogs enhance polarity and target specificity.
- Agrochemical Potential: The pyrazole-containing analog () suggests that the target compound may be optimized for pest control via structural hybridization.
- Material Science : The trifluoromethoxy analog () highlights the role of fluorine in enhancing thermal stability, a property exploitable in polymer design.
Biological Activity
N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFN\O
- Molecular Weight : 305.34 g/mol
This compound features a difluorophenyl group and an isobutylphenyl group attached via an acrylamide linkage, which is crucial for its biological activity.
Research indicates that compounds with acrylamide structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Protein Targets : Similar acrylamide derivatives have been shown to inhibit protein disulfide isomerase (PDI), which plays a role in protein folding and stability. This inhibition can lead to reduced platelet aggregation and thrombus formation, suggesting potential applications in anti-thrombotic therapies .
- Antioxidant Activity : Acrylamide derivatives have also been evaluated for their antioxidant properties. They may activate the Nrf2 pathway, leading to increased expression of detoxifying enzymes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it exhibited an IC value of 1.9 μM against specific cancer cell types.
- Antiviral Activity : Research on similar compounds suggests potential antiviral effects against Hepatitis C Virus (HCV), indicating that this class of compounds could be explored for their antiviral properties .
Case Studies
- Anti-Thrombotic Effects : A study involving related acrylamide compounds demonstrated their ability to suppress GPIIb/IIIa activation in platelets, which is crucial for thrombus formation. This suggests that this compound may have similar effects .
- Oxidative Stress Mitigation : Another study showed that acrylamide derivatives could activate the Nrf2 pathway, leading to reduced oxidative stress in cellular models. This could position this compound as a candidate for further investigation in neuroprotective strategies .
Comparative Analysis with Related Compounds
| Compound Name | IC (μM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 1.9 | PDI Inhibition | Anticancer, Antiviral |
| Compound 14d (related acrylamide) | 0.48 | PDI Inhibition | Anti-thrombotic |
| Bifendate Derivative | Varies | Antioxidant via Nrf2 activation | Cytoprotective |
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-difluorophenyl)-3-(4-isobutylphenyl)acrylamide?
Answer:
The synthesis typically involves a multi-step approach:
Acylation coupling : React 4-isobutylphenylacetic acid with a coupling agent (e.g., HATU or EDCI) to form the acrylamide backbone.
Substituent introduction : Introduce the 2,4-difluorophenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical parameters include temperature control (0–5°C during acylation), solvent selection (DMF or THF for solubility), and catalyst optimization (e.g., 5 mol% Pd(PPh₃)₄ for cross-coupling) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is essential:
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 329.12 g/mol).
- HPLC : Assess purity (>95% using a C18 column, acetonitrile/water mobile phase).
- Thermal analysis : Determine melting point (if crystalline) and stability via DSC/TGA .
Basic: What structural features influence its biological activity?
Answer:
Key structural determinants include:
- 2,4-Difluorophenyl group : Enhances lipophilicity and metabolic stability by resisting oxidative degradation.
- 4-Isobutylphenyl moiety : Contributes to hydrophobic interactions with target proteins (e.g., enzyme active sites).
- Acrylamide linker : Facilitates covalent binding to cysteine residues in kinases or proteases (common in drug design).
Comparative studies with non-fluorinated analogs show reduced potency, highlighting fluorine’s role in electronic effects .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology for SAR:
Derivatization : Synthesize analogs with substituent variations (e.g., replacing isobutyl with tert-butyl or cyclopropyl groups).
In vitro assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
Computational docking : Map binding interactions (e.g., Schrödinger Suite) to identify critical residues.
Data correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) to activity.
Discrepancies in activity between analogs may arise from steric clashes or altered hydrogen-bonding networks .
Advanced: What strategies resolve contradictions in pharmacological data across studies?
Answer:
Address discrepancies by:
- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
- Metabolic stability tests : Use liver microsomes to identify degradation products that may confound results.
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
For example, conflicting IC₅₀ values may stem from differences in assay endpoint detection methods (e.g., luminescence vs. absorbance) .
Advanced: How to evaluate its potential in material science applications?
Answer:
Focus on:
- Polymer incorporation : Blend with polyacrylates or polyurethanes to assess thermal stability (TGA) and mechanical strength (tensile testing).
- Surface modification : Functionalize nanoparticles (e.g., Au or SiO₂) via thiol-acrylamide conjugation; characterize via TEM and DLS.
- Optical properties : Measure UV-Vis absorption (λmax ~270 nm for π→π* transitions) and fluorescence quantum yield.
Preliminary data suggest enhanced thermal resistance (decomposition >250°C) in polymer composites .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
Recommended protocols:
- Rodent models : Administer via IV/oral routes (10 mg/kg dose); collect plasma samples at 0, 1, 2, 4, 8, 24h.
- Bioanalysis : Quantify using LC-MS/MS (LLOQ = 1 ng/mL).
- Tissue distribution : Assess brain penetration (logBB >0.3) and hepatic clearance.
Note: The 2,4-difluorophenyl group may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Advanced: How to optimize computational models for target prediction?
Answer:
Use a hybrid approach:
Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from fluorine atoms).
Machine learning : Train random forest models on ChEMBL data to predict kinase inhibition.
MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability.
Validation against experimental IC₅₀ data improves model accuracy. Contradictions between in silico and in vitro results may indicate unmodeled solvent effects .
Advanced: What are the toxicity profiling strategies for early-stage development?
Answer:
Critical assessments include:
- Ames test : Screen for mutagenicity (TA98 and TA100 strains ± S9 metabolic activation).
- hERG inhibition : Use patch-clamp electrophysiology (IC₅₀ <10 μM raises cardiac risk).
- Cytotoxicity : Test in HEK293 and HepG2 cells (CC₅₀ >100 μM desired).
The acrylamide group warrants scrutiny for reactive metabolite formation; glutathione trapping assays can identify thiol adducts .
Advanced: How to leverage cross-disciplinary applications (pharma, agrochemicals)?
Answer:
- Pharma : Explore as a covalent inhibitor for EGFR T790M mutants (docking score <-10 kcal/mol).
- Agrochemicals : Test fungicidal activity against Botrytis cinerea (MIC <50 μg/mL).
- Materials : Develop UV-curable coatings with acrylamide cross-linkers.
Cross-sector synergies arise from shared synthetic intermediates (e.g., 4-isobutylphenyl precursors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
